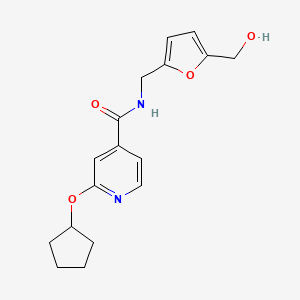
2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of derivatives that incorporate both furan and isonicotinamide moieties, which are known for their diverse biological activities. The presence of the cyclopentyloxy group enhances the lipophilicity, potentially improving membrane permeability and bioavailability.
1. Antimicrobial Activity
Research indicates that derivatives containing furan rings exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The inhibition zones measured in studies suggest a promising antibacterial profile, with some compounds achieving inhibition zones of 9-20 mm against resistant strains .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit nitric oxide (NO) production in macrophages. Compounds structurally related to isonicotinamide have demonstrated IC50 values ranging from 10.24 µM to 20.38 µM in NO inhibition assays, indicating significant anti-inflammatory activity . This action is crucial as excessive NO production is linked to various inflammatory diseases.
3. Antioxidant Activity
Compounds with furan structures have also been associated with antioxidant effects, which can mitigate oxidative stress—a contributing factor in numerous chronic diseases. The antioxidant capacity may stem from the ability of these compounds to scavenge free radicals and enhance cellular defense mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- Interaction with Cellular Receptors : It may interact with specific receptors on cell membranes, influencing cellular signaling pathways that regulate inflammation and immune responses.
- Scavenging Free Radicals : The furan moiety is known for its ability to donate electrons, which helps in neutralizing free radicals.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Antibacterial Activity : A recent study evaluated a series of furan derivatives against resistant bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
- Anti-inflammatory Research : In vitro studies using RAW264.7 macrophages demonstrated that specific derivatives significantly inhibited NO production, showcasing their potential as anti-inflammatory agents .
- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of furan-containing compounds, revealing that they effectively reduced oxidative stress markers in cellular models .
属性
IUPAC Name |
2-cyclopentyloxy-N-[[5-(hydroxymethyl)furan-2-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-11-15-6-5-14(22-15)10-19-17(21)12-7-8-18-16(9-12)23-13-3-1-2-4-13/h5-9,13,20H,1-4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRNKOFYBXOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














